Z-DL-Gla(OtBu)2-OH

概要

説明

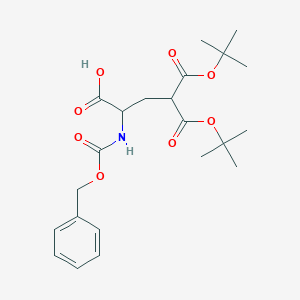

Z-DL-Gla(OtBu)2-OH, also known as Z-DL-γ-carboxyglutamic acid di-tert-butyl ester, is a synthetic compound with the molecular formula C22H31NO8. It is a derivative of γ-carboxyglutamic acid, which is a modified form of glutamic acid. This compound is often used in peptide synthesis and has applications in various scientific fields.

作用機序

Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to L-lysine is high in the tissue culture media. When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited. L-lysine may facilitate the absorption of calcium from the small intestine.

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

科学的研究の応用

Z-DL-Gla(OtBu)2-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis, particularly in the synthesis of peptides containing γ-carboxyglutamic acid residues.

Biology: The compound is used in studies related to blood coagulation, as γ-carboxyglutamic acid is a key component of several blood clotting factors.

Medicine: Research on the compound’s potential therapeutic applications, including its role in modulating calcium-binding proteins, is ongoing.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-DL-Gla(OtBu)2-OH typically involves the protection of the carboxyl groups of γ-carboxyglutamic acid with tert-butyl esters. One common method is the reaction of γ-carboxyglutamic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps. The use of high-purity reagents and solvents ensures the quality and yield of the final product .

化学反応の分析

Types of Reactions

Z-DL-Gla(OtBu)2-OH can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield γ-carboxyglutamic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups are replaced by other functional groups.

Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be employed.

Major Products Formed

Hydrolysis: γ-carboxyglutamic acid

Substitution: Various substituted derivatives of γ-carboxyglutamic acid

Oxidation and Reduction: Oxidized or reduced forms of the compound

類似化合物との比較

Similar Compounds

Fmoc-Gla(OtBu)2-OH: Another derivative of γ-carboxyglutamic acid used in peptide synthesis.

Boc-Gla(OtBu)2-OH: Similar to Z-DL-Gla(OtBu)2-OH but with a different protecting group.

Z-D-Arg(Z)2-OH: A derivative of arginine used in peptide synthesis.

Uniqueness

This compound is unique due to its specific protecting groups, which provide stability and ease of handling during peptide synthesis. Its ability to introduce γ-carboxyglutamic acid residues into peptides makes it particularly valuable for research on calcium-binding proteins and blood coagulation .

生物活性

Z-DL-Gla(OtBu)₂-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-carboxy-L-glutamic acid-gamma-di-t-butyl ester, is a derivative of gamma-carboxylic acid that plays a significant role in biochemical processes, particularly in peptide synthesis and calcium binding. This compound is notable for its applications in studying proteins involved in blood coagulation and bone metabolism.

Chemical Structure and Properties

Z-DL-Gla(OtBu)₂-OH has the following chemical structure:

- Molecular Formula: C22H31NO8

- Molecular Weight: 421.49 g/mol

The compound features two tert-butyl ester groups that enhance its lipophilicity and stability, making it suitable for various applications in peptide synthesis and drug development. The presence of the gamma-carboxyl group is crucial for its biological activity, particularly in calcium ion binding.

Biological Mechanism

The primary biological activity of Z-DL-Gla(OtBu)₂-OH is linked to its role as a precursor for gamma-carboxyglutamic acid (Gla), which is integral to the function of several proteins involved in blood coagulation, such as prothrombin and factors IX and X. Gla residues facilitate calcium ion binding, which induces conformational changes necessary for the activation of these clotting factors.

- Calcium Binding: Gla residues allow proteins to bind calcium ions, essential for their activity.

- Peptide Synthesis: Z-DL-Gla(OtBu)₂-OH serves as a building block for synthesizing peptides that mimic natural proteins involved in calcium-dependent processes.

Research Findings

Recent studies have highlighted the significance of Z-DL-Gla(OtBu)₂-OH in various research contexts:

- Peptide Synthesis:

- Therapeutic Applications:

- Biochemical Studies:

Case Studies

Several case studies illustrate the biological applications of Z-DL-Gla(OtBu)₂-OH:

-

Study on Blood Coagulation Factors:

A study investigated the incorporation of Gla into synthetic peptides to analyze their interaction with calcium ions. The results indicated that Gla-containing peptides showed significantly improved binding properties compared to non-modified peptides, highlighting their potential therapeutic use in anticoagulation therapy. -

Synthesis Optimization:

Researchers developed a novel chiral Cu(II) complex that facilitated the asymmetric synthesis of Fmoc-Gla(OtBu)₂-OH. This method demonstrated increased diastereoselectivity in peptide synthesis, enhancing the efficiency of producing biologically active peptides .

Comparative Analysis

The following table summarizes key compounds related to Z-DL-Gla(OtBu)₂-OH:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Glutamic Acid | Natural amino acid | Essential for neurotransmission |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic Acid | Fmoc-protected amino acid | Used extensively in peptide synthesis |

| Z-DL-Gla(OtBu)₂-OH | Racemic mixture of glutamic acid derivative | Unique gamma-carboxylic structure enhances biological activity |

特性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRFPOKYPNCYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452839 | |

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56877-43-1 | |

| Record name | 1,1-Bis(1,1-dimethylethyl) 3-[[(phenylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56877-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。